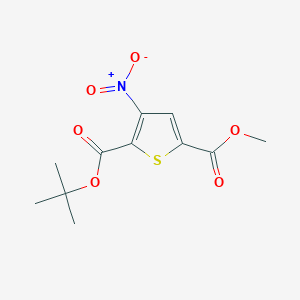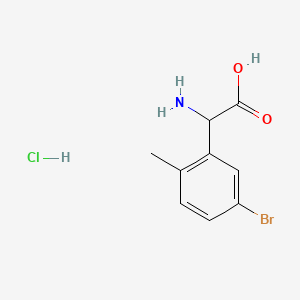
2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H10BrNO2·HCl It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride typically involves the bromination of 2-methylphenylacetic acid followed by amination. The bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 5-bromo-2-methylphenylacetic acid is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-Amino-2-(2-methylphenyl)acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of 2-Amino-2-(2-methylphenyl)acetic acid.
Substitution: Formation of hydroxyl, thiol, or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(2-methylphenyl)acetic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
2-Amino-2-(5-chloro-2-methylphenyl)acetic acid: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid:
Uniqueness
2-Amino-2-(5-bromo-2-methylphenyl)acetic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H11BrClNO2 |
|---|---|
Molekulargewicht |
280.54 g/mol |
IUPAC-Name |
2-amino-2-(5-bromo-2-methylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-5-2-3-6(10)4-7(5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
BMAUGABTSJZZQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Br)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




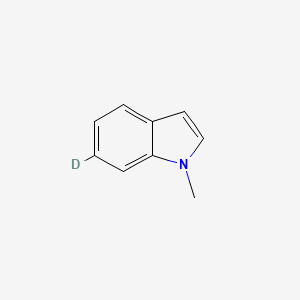
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)
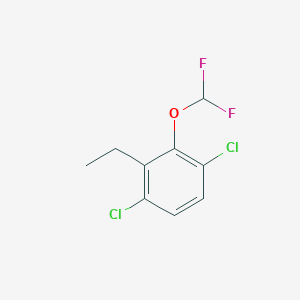
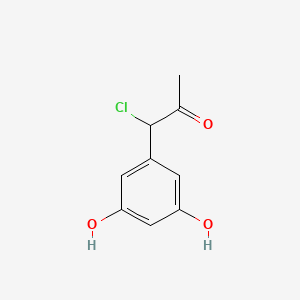

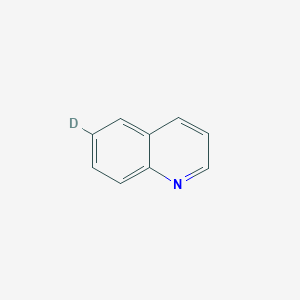
![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)
![Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)

![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)
